molecular formula C23H26N2O B14002276 [2,5-Bis(dimethylamino)phenyl]-diphenylmethanol CAS No. 68317-79-3

[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol

Cat. No.: B14002276
CAS No.: 68317-79-3
M. Wt: 346.5 g/mol
InChI Key: XYGQOQIWPMFLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol is an organic compound with the molecular formula C23H26N2O It is known for its unique structure, which includes two dimethylamino groups attached to a phenyl ring, and a diphenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,5-Bis(dimethylamino)phenyl]-diphenylmethanol typically involves the reaction of 2,5-dimethylaminobenzophenone with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust and cost-effective reagents and solvents to optimize the overall production cost.

Chemical Reactions Analysis

Types of Reactions

[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2,5-Bis(dimethylamino)phenyl]-diphenylmethanol is used as a precursor for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and other functional materials.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its unique structure allows it to act as a probe or inhibitor in various biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2,5-Bis(dimethylamino)phenyl]-diphenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with active sites, while the diphenylmethanol moiety provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Michler’s Ketone: Similar in structure but lacks the diphenylmethanol moiety.

    Benzophenone: Contains a similar core structure but without the dimethylamino groups.

    Tetramethylbenzidine: Contains dimethylamino groups but has a different overall structure.

Uniqueness

[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol is unique due to the presence of both dimethylamino groups and the diphenylmethanol moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

CAS No.

68317-79-3

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

[2,5-bis(dimethylamino)phenyl]-diphenylmethanol

InChI

InChI=1S/C23H26N2O/c1-24(2)20-15-16-22(25(3)4)21(17-20)23(26,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-17,26H,1-4H3

InChI Key

XYGQOQIWPMFLRP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.